![molecular formula C14H16N2O3S B2887202 Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1485600-48-3](/img/structure/B2887202.png)
Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the empirical formula C15H17NO3S . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OCC)C1=C(N)SC=C1C2=CC=C(OCC)C=C2
. The InChI key for this compound is AIKLQCJSBQOIDZ-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Raghavendra et al. (2016) detailed the synthesis of lignan conjugates via cyclopropanation, including derivatives similar to ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate, which exhibited significant antimicrobial and antioxidant activities. The compounds synthesized showed excellent antibacterial and antifungal properties, alongside profound antioxidant potential, indicating their potential utility in pharmaceutical applications (Raghavendra et al., 2016).
Novel Synthetic Approaches
Mohamed (2014) reported on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, demonstrating an efficient method for creating a diverse set of compounds with potential for further pharmacological evaluation (Mohamed, 2014).
Antiprotozoal and Anticancer Activities
El-bayouki and Basyouni (1988) utilized ethyl chloroformate/DMF mixture for the facile ring closure of related compounds, leading to thiazolo[5,4-d]pyrimidines with significant molluscicidal properties, showcasing their potential in combating schistosomiasis by targeting B. alexandrina snails, intermediate hosts of the disease (El-bayouki & Basyouni, 1988).
Sonar et al. (2020) explored the anticancer activity of new thiazole compounds against breast cancer cells MCF7. Starting with ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, they synthesized various derivatives showing promising antiproliferative activity, highlighting the role of such compounds in cancer research (Sonar et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities reported for similar compounds , it may be worthwhile to investigate the potential pharmacological applications of Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate.
properties
IUPAC Name |
ethyl 2-(4-ethoxyanilino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-11-7-5-10(6-8-11)15-14-16-12(9-20-14)13(17)19-4-2/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHYZRMYAMPLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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